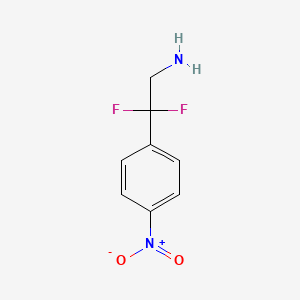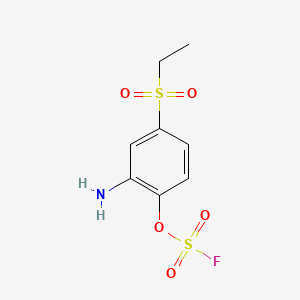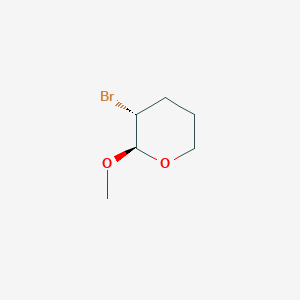
2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine: is an organic compound with the molecular formula C11H16F2N . This compound is characterized by the presence of two fluorine atoms and an isopropyl group attached to a phenyl ring, making it a unique structure in the realm of organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the electrophilic fluorination of a precursor compound using a fluorinating agent such as Selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. The initial steps often include the preparation of the precursor compound, followed by fluorination and subsequent purification steps to obtain the desired product with high purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like or in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets and exert its effects.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine
- 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-amine
- 2-(2-Fluoro-4-isopropylphenyl)ethan-1-amine
Comparison:
- 2,2-Difluoro-2-(2-isopropylphenyl)ethan-1-amine is unique due to the presence of both fluorine atoms and an isopropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties.
- Compared to 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine , the isopropyl group in the former compound provides additional steric hindrance, potentially affecting its reactivity and interactions.
- 2,2-Difluoro-1-(oxolan-2-yl)ethan-1-amine has a different ring structure, which can influence its chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15F2N |
|---|---|
Poids moléculaire |
199.24 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H15F2N/c1-8(2)9-5-3-4-6-10(9)11(12,13)7-14/h3-6,8H,7,14H2,1-2H3 |
Clé InChI |
PFIFEPZTNUNZEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


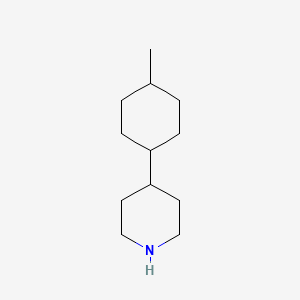
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)

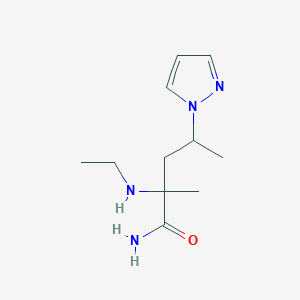
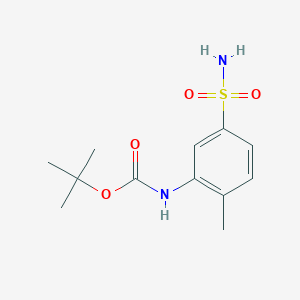
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)


